5-Amino-2-fluoropyridin-4-ol
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Overview
Description
5-Amino-2-fluoropyridin-4-ol: is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-Amino-2-fluoropyridin-4-ol often begins with 2-pyridine carboxylic acid.
Fluorination: The carboxylic acid is fluorinated using a fluoride source and an oxidant to obtain 4-fluoropyridine-2-formic acid.
Amination: The fluoropyridine-2-formic acid is then reacted with chloroformate, an organic base, and an ammonia source to produce 4-fluoropyridine-2-formamide.
Hofmann Amide Degradation: The formamide undergoes Hofmann amide degradation to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents used are typically cost-effective and readily available, and the reaction conditions are designed to be safe and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-fluoropyridin-4-ol can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Amino-2-fluoropyridin-4-ol is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its fluorinated nature enhances its binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoropyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity by forming strong interactions with the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine derivative with similar applications in pharmaceuticals and agrochemicals.
4-Amino-5-fluoropyridin-2-ol: A structural isomer with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 5-Amino-2-fluoropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and fluorine groups on the pyridine ring enhances its versatility in various applications .
Properties
IUPAC Name |
5-amino-2-fluoro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWBDYCEYLOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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